1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl](methyl)amino}-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Description
This compound features a tetrahydropyrimidine core (2,4-dioxo-1,2,3,4-tetrahydropyrimidine) substituted at position 1 with a methylamino group linked to a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety. Position 3 is occupied by a 4-fluorophenylmethyl group, while position 5 carries a carbonitrile substituent. The trifluoromethyl and chloro groups on the pyridine enhance lipophilicity and metabolic stability, whereas the 4-fluorophenyl group may influence target binding affinity .
Properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-[(4-fluorophenyl)methyl]-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClF4N5O2/c1-27(16-15(20)6-13(8-26-16)19(22,23)24)29-10-12(7-25)17(30)28(18(29)31)9-11-2-4-14(21)5-3-11/h2-6,8,10H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPPCMSPWDAEMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)N2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClF4N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-chloro-5-(trifluoromethyl)pyridin-2-ylamino}-3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a tetrahydropyrimidine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the trifluoromethyl and chloro groups on the pyridine ring enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that tetrahydropyrimidine derivatives exhibit notable antimicrobial properties. For instance, a study involving various tetrahydropyrimidines indicated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined using the broth tube dilution method. The most active compounds showed MIC values in the range of 5 to 50 µg/mL against selected bacterial strains .
Anticancer Activity
The anticancer potential of the compound was evaluated through in vitro assays on different cancer cell lines. The results indicated significant cytotoxic effects, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses .
Enzyme Inhibition
The compound also exhibits inhibitory activity against several enzymes relevant to metabolic pathways. Notably, it has been identified as an inhibitor of branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism. Molecular docking studies suggest that the trifluoromethyl group may facilitate binding within the active site of BCATs, enhancing inhibitory potency .
Case Study 1: Antimicrobial Evaluation
In a comparative study of various tetrahydropyrimidine derivatives, the compound demonstrated superior antibacterial activity compared to traditional antibiotics. The study highlighted its potential as a lead compound for developing new antimicrobial agents targeting resistant strains .
Case Study 2: Anticancer Mechanism
A detailed investigation into the anticancer mechanism revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells. This oxidative stress was linked to apoptotic cell death, suggesting a dual mechanism involving direct cytotoxicity and modulation of cellular redox status .
Data Tables
| Biological Activity | Tested Concentration (µg/mL) | IC50/ MIC (µM) | Remarks |
|---|---|---|---|
| Antimicrobial | 5 - 50 | 5 - 50 | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | 10 - 30 | 10 - 30 | Induces apoptosis in cancer cell lines |
| Enzyme Inhibition | Varies | <20 | Inhibits BCATs with significant binding affinity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Key Observations :
- The target compound’s tetrahydropyrimidine core distinguishes it from thiazole- or pyrrole-based analogs .
- Substituents like 4-fluorophenylmethyl and carbonitrile are absent in acetylated derivatives, which may alter solubility and target interactions .
Spectroscopic and Physicochemical Properties
Notes:
- The carbonitrile group in the target compound contributes to a higher LogP than acetyl or hydroxyl-substituted analogs .
- Aromatic proton shifts in NMR vary significantly between analogs due to electronic effects of substituents (e.g., fluorine vs. hydroxyl) .
Bioactivity and Functional Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
